6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms. The presence of the chloropyrimidine and piperidine moieties adds to its structural complexity and potential for diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one involves multiple steps, starting with the preparation of the chloropyrimidine and piperidine intermediates. The chloropyrimidine can be synthesized by reacting 2,4,5-tribromopyrimidine with copper(I) chloride to form 5-bromo-2-chloropyrimidine, followed by amination with ammonia to yield 4-amino-5-bromo-2-chloropyrimidine . The piperidine intermediate can be synthesized through various methods, including hydrogenation, cyclization, and annulation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced or altered biological activities.
Scientific Research Applications
6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with a pyridazine core, such as pyridazinone and pyridazine-based drugs.
Pyrimidine Derivatives: Compounds like imatinib and dasatinib, which are used in cancer therapy.
Piperidine Derivatives: Compounds containing the piperidine moiety, widely used in pharmaceuticals .
Uniqueness
6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one is unique due to its combination of structural features, including the pyridazinone, chloropyrimidine, and piperidine moieties
Properties
Molecular Formula |
C16H19ClN6O2 |
---|---|
Molecular Weight |
362.81 g/mol |
IUPAC Name |
6-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidine-1-carbonyl]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C16H19ClN6O2/c1-21(16-18-9-11(17)10-19-16)12-5-7-23(8-6-12)15(25)13-3-4-14(24)22(2)20-13/h3-4,9-10,12H,5-8H2,1-2H3 |
InChI Key |
ISFSIYPFGZJUQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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